

# Application Notes and Protocols for Cesium-Doped Perovskite Solar Cells

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## Compound of Interest

Compound Name: *Cesium pivalate*

Cat. No.: *B1349073*

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## Introduction

While the specific use of **Cesium pivalate** as a doping agent for perovskite solar cells is not extensively documented in current scientific literature, the incorporation of cesium cations ( $\text{Cs}^+$ ) from various other precursors is a well-established and highly effective strategy for enhancing the efficiency and stability of these devices. This document provides detailed application notes and protocols based on the prevalent use of cesium salts like Cesium Iodide ( $\text{CsI}$ ), Cesium Bromide ( $\text{CsBr}$ ), and Cesium Formate ( $\text{CsHCOO}$ ) in the fabrication of high-performance perovskite solar cells. The methodologies and data presented herein are compiled from peer-reviewed research and are intended to serve as a comprehensive guide for researchers in the field.

The introduction of cesium into the perovskite crystal lattice, particularly in combination with organic cations like formamidinium (FA) and methylammonium (MA) to create triple-cation perovskites, has been shown to yield significant improvements in photovoltaic parameters and device longevity.<sup>[1][2][3]</sup> These benefits are attributed to several factors, including improved crystal structure stability, reduced defect density, and suppressed phase segregation.<sup>[1][4]</sup>

## Data Presentation: Performance of Cesium-Doped Perovskite Solar Cells

The following tables summarize the quantitative data from various studies on perovskite solar cells doped with different cesium compounds.

Table 1: Photovoltaic Parameters of Triple-Cation  $\text{Cs}_x(\text{MA}_{0.17}\text{FA}_{0.83})_{(1-x)}\text{Pb}(\text{I}_{0.83}\text{Br}_{0.17})_3$  Perovskite Solar Cells[1]

Cesium Content (x)	$V_{oc}$ (V)	$J_{sc}$ (mA/cm <sup>2</sup> )	Fill Factor (FF)	PCE (%)
0%	1.05	22.1	0.73	17.0
5%	1.08	22.5	0.76	18.5
10%	1.12	22.3	0.77	19.2
15%	1.10	21.8	0.75	18.0

Table 2: Performance of  $\text{Pb}(\text{Ac})_2$ -Based Perovskite Solar Cells with Cesium Doping[5][6]

Cesium Doping (mol%)	Average $V_{oc}$ (V)	Average $J_{sc}$ (mA/cm <sup>2</sup> )	Average FF	Average PCE (%)	Champion PCE (%)
0	0.96	20.16	0.69	14.1	15.22
2.5	0.97	20.55	0.72	15.04	-
5.0	0.98	21.08	0.75	15.57	18.02
7.5	0.97	20.89	0.73	15.37	-

Table 3: Performance Enhancement with Cesium Formate ( $\text{CsHCOO}$ ) Additive[7]

Device Structure	Additive	$V_{oc}$ (V)	$J_{sc}$ (mA/cm <sup>2</sup> )	FF	PCE (%)
n-i-p	None	1.09	21.54	0.73	17.12
n-i-p	3 mol% CSHCOO	1.12	22.17	0.75	18.57
p-i-n	None	1.10	22.89	0.72	18.01
p-i-n	3 mol% CSHCOO	1.14	23.45	0.75	20.04

## Experimental Protocols

### Protocol 1: Fabrication of Triple-Cation Perovskite Solar Cells

This protocol is adapted from the successful fabrication of highly efficient and stable Cs/MA/FA perovskite solar cells.<sup>[1]</sup>

- Substrate Preparation: a. Etch FTO-coated glass substrates with zinc powder and 2M HCl. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
- Electron Transport Layer (ETL) Deposition: a. Deposit a compact TiO<sub>2</sub> layer by spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution in isopropanol at 450°C. b. Deposit a mesoporous TiO<sub>2</sub> layer by spin-coating a commercial TiO<sub>2</sub> paste (e.g., 30NR-D) diluted in ethanol at 5000 rpm for 30 s. c. Sinter the substrates at 500°C for 30 minutes.
- Perovskite Precursor Solution Preparation: a. Prepare a stock solution of formamidinium iodide (FAI), lead iodide (PbI<sub>2</sub>), methylammonium bromide (MABr), and lead bromide (PbBr<sub>2</sub>) in a 4:1 (v/v) mixture of anhydrous DMF and DMSO. b. Prepare a stock solution of Cesium Iodide (CsI) in DMSO. c. Add the CsI stock solution to the main precursor solution to achieve the desired cesium concentration (e.g., 5%, 10%).

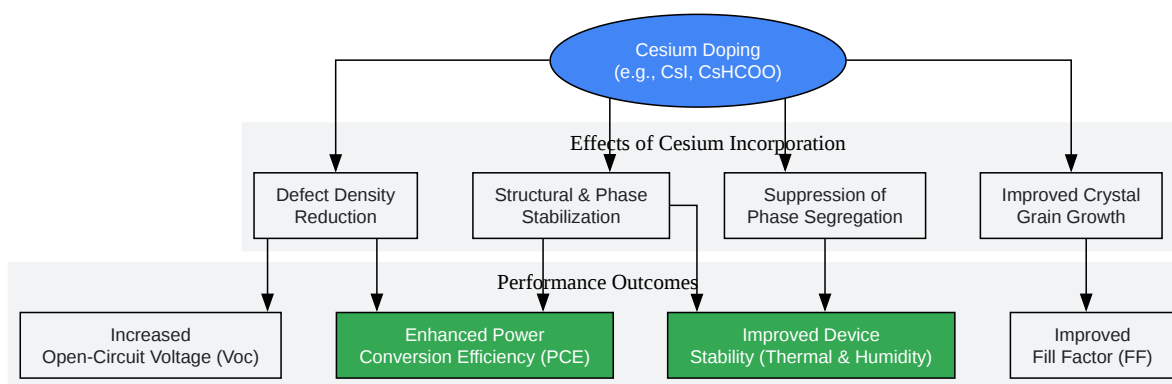
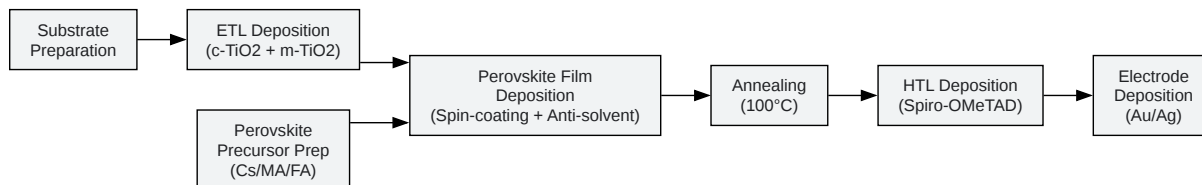
4. Perovskite Film Deposition (One-Step Spin-Coating): a. Transfer the substrates into a nitrogen-filled glovebox. b. Spin-coat the perovskite precursor solution at 4000 rpm for 30 s. c. During the last 10 s of spinning, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate. d. Anneal the films on a hotplate at 100°C for 1 hour.
5. Hole Transport Layer (HTL) Deposition: a. Prepare a solution of Spiro-OMeTAD, bis(trifluoromethylsulfonyl)imide lithium salt (Li-TFSI), and 4-tert-butylpyridine (tBP) in chlorobenzene. b. Spin-coat the HTL solution at 4000 rpm for 30 s.
6. Electrode Deposition: a. Evaporate a gold or silver back contact through a shadow mask under high vacuum.

## Protocol 2: Fabrication of Pb(Ac)<sub>2</sub>-Based Perovskite Solar Cells with Cesium Doping

This protocol describes the fabrication of inverted planar perovskite solar cells using a lead acetate precursor, which avoids the need for an anti-solvent.<sup>[5][6]</sup>

1. Substrate and ETL Preparation: a. Clean ITO-coated glass substrates as described in Protocol 1. b. Spin-coat a PEDOT:PSS solution onto the ITO substrates and anneal at 150°C for 15 minutes in air.
2. Perovskite Precursor Solution Preparation: a. Dissolve lead(II) acetate trihydrate (Pb(Ac)<sub>2</sub>·3H<sub>2</sub>O), methylammonium iodide (MAI), and Cesium Iodide (CsI) in anhydrous DMF. The molar ratio of CsI can be varied (e.g., 0 to 7.5 mol%). b. Stir the solution at 60°C for several hours.
3. Perovskite Film Deposition: a. Transfer the substrates with the PEDOT:PSS layer into a nitrogen-filled glovebox. b. Spin-coat the perovskite precursor solution at 3000 rpm for 40 s. c. Anneal the films at 100°C for 10 minutes.
4. Electron Transport Layer (ETL) and Electrode Deposition: a. Deposit a layer of PC<sub>61</sub>BM in chlorobenzene by spin-coating. b. Deposit a bathocuproine (BCP) layer by thermal evaporation. c. Evaporate a silver or aluminum electrode.

## Visualizations



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